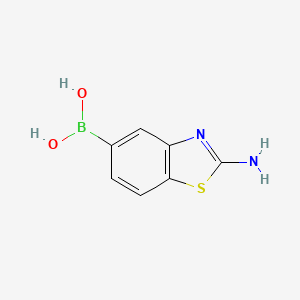
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine and is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidone with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired acetate ester.
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate often involves continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidyl derivatives.
Aplicaciones Científicas De Investigación
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate involves its ability to interact with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reduce oxidative stress by donating electrons to neutralize free radicals.
Molecular Targets: It targets enzymes and proteins involved in oxidative stress pathways, such as SIRT6 and HIF-1α.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, contributing to its protective effects against oxidative damage.
Comparación Con Compuestos Similares
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl acetate can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds have antioxidant properties, but TEMPO is more commonly used as a radical scavenger in various applications.
2,2,6,6-Tetramethyl-4-piperidone: This compound is a precursor to 1-hydroxy-2,2,6,6-tetramethyl-4-piperidyl acetate and shares similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of antioxidant activity and chemical reactivity, making it valuable in diverse research and industrial applications.
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
- 2,2,6,6-Tetramethyl-4-piperidone
- Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) acetate |
InChI |
InChI=1S/C11H21NO3/c1-8(13)15-9-6-10(2,3)12(14)11(4,5)7-9/h9,14H,6-7H2,1-5H3 |
Clave InChI |
CRGBPDJWOLULDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CC(N(C(C1)(C)C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Boc-3-[(2-Fluoro-phenylamino)-methyl]-piperidine](/img/structure/B8798773.png)




![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B8798789.png)




![7-Vinylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8798840.png)

